Gefarnate is a synthetic isoprenoid compound, structurally similar to naturally occurring terpenes. [] While often categorized as an anti-ulcer drug, its research applications extend beyond this categorization. Gefarnate has been investigated for its potential in treating gastric ulcers, gastritis, and dry eye disease, among other conditions, due to its potential gastroprotective and mucin-stimulating properties. [, , , , , ]
Related Compounds
Teprenone (Geranylgeranylacetone)
Compound Description: Teprenone is an anti-ulcer drug with a similar chemical structure and anti-ulcer action to Gefarnate []. It is known for its ability to stimulate mucus production, suppress neutrophil infiltration, and reduce oxidative stress in the gastric mucosa [].
Relevance: Teprenone is structurally similar to Gefarnate, both being isoprenoid compounds. Studies have compared their efficacy in various gastric ulcer models, finding Teprenone to be comparable or, in some cases, more effective than Gefarnate [, , ]. For instance, Teprenone exhibited greater potency in inhibiting aspirin-induced gastric ulcers in rats []. Both compounds appear to share mechanisms like promoting mucus production, but Teprenone's superior efficacy in certain models suggests potential differences in their pharmacodynamic profiles.
Cimetidine
Compound Description: Cimetidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion [, , ]. It is commonly used in the treatment of peptic ulcers and gastroesophageal reflux disease.
Relevance: Cimetidine serves as a reference drug in several studies investigating Gefarnate's anti-ulcer activity [, ]. While both compounds demonstrate efficacy in preventing or healing ulcers, their mechanisms differ. Cimetidine primarily reduces gastric acid secretion, while Gefarnate appears to exert its effects mainly through mucosal protection and enhancing mucosal defense mechanisms [, ].
Sucralfate
Compound Description: Sucralfate is a mucosal protectant that forms a protective barrier over ulcers, promoting healing [, ]. It is used in the treatment of active duodenal ulcers and the prevention of stress ulcers.
Relevance: Sucralfate serves as a comparator to Gefarnate in studies evaluating the efficacy of both drugs in treating gastric ulcers [, ]. One study found Gefarnate to be superior to Sucralfate in reducing endoscopic erosion and improving mucosal inflammation in patients with chronic erosive gastritis [].
Misoprostol
Compound Description: Misoprostol is a synthetic prostaglandin E1 analog that inhibits gastric acid secretion and protects the gastric mucosa [].
Relevance: Misoprostol is another comparator to Gefarnate in assessing the gastroprotective effects of both drugs []. One study indicated that the protective effect of Gefarnate against aspirin-induced gastric lesions in rats was similar to that of Misoprostol []. This suggests that Gefarnate might share some mechanisms with Misoprostol, possibly involving modulation of prostaglandin activity.
Ecabet Sodium
Relevance: Ecabet Sodium was included alongside Gefarnate in a study examining their effects on mucin-like glycoprotein secretion in the cornea []. The study found that only Gefarnate significantly stimulated mucin secretion, highlighting a potential difference in their mechanism of action on the ocular surface.
Troxipide
Relevance: Similar to Ecabet Sodium, Troxipide was also investigated alongside Gefarnate in the study on corneal mucin secretion []. Again, Troxipide did not demonstrate the same stimulatory effect on mucin secretion as Gefarnate, suggesting a distinct mode of action.
5-Aminosalicylic Acid (5-ASA)
Relevance: 5-ASA was used as a positive control in a study investigating the effects of Gefarnate on experimental colitis in rats []. The study found that Gefarnate exhibited a therapeutic effect comparable to 5-ASA in reducing inflammation and modulating cyclooxygenase (COX) enzyme activity. This finding suggests that Gefarnate might possess anti-inflammatory properties relevant to its potential use in treating inflammatory bowel diseases.
Carbenoxolone
Relevance: Carbenoxolone served as a comparator drug in two clinical trials evaluating the efficacy of Gefarnate in treating gastric ulcers [, ]. While both drugs demonstrated ulcer-healing properties, Carbenoxolone exhibited greater efficacy, albeit with a higher incidence of side effects like hypokalemia and edema.
Famotidine
Relevance: Famotidine was one of several H2-receptor antagonists (including cimetidine and ranitidine) compared to Gefarnate in clinical trials evaluating their efficacy in treating gastric and duodenal ulcers []. The findings indicated that Famotidine exhibited comparable efficacy to the other H2-receptor antagonists and superior efficacy compared to Gefarnate. This suggests that while Gefarnate possesses ulcer-healing properties, its efficacy might be lower compared to potent acid-suppressing agents like Famotidine.
Pirenzepine
Relevance: Pirenzepine was compared to Gefarnate in a double-blind controlled clinical trial evaluating their therapeutic effects on gastric ulcer []. The study found that Pirenzepine demonstrated significantly higher ulcer healing rates and better symptom relief compared to Gefarnate, suggesting a more potent anti-ulcer effect.
Bismuth Potassium Citrate
Relevance: Bismuth Potassium Citrate was included as a positive control in a study investigating the protective effects of Gefarnate on aspirin-induced gastric lesions in rats []. The results showed that Gefarnate's protective effect was comparable to Bismuth Potassium Citrate, suggesting similar efficacy in this model.
Source and Classification
Gefarnate is synthesized from natural precursors, specifically farnesylacetic acid and geraniol, both of which are terpenes derived from plant sources. Its chemical formula is C27H44O2 with a molecular weight of 416.65 g/mol. As a chemical entity, gefarnate falls under the category of pharmacologically active compounds, particularly within the realm of ophthalmic therapeutics.
Synthesis Analysis
The synthesis of gefarnate can be approached through various methods, with notable techniques including enzymatic synthesis and traditional organic synthesis.
Enzymatic Synthesis: A prominent method involves the use of polyethylene glycol-modified lipase as a biocatalyst. In this process, gefarnate is synthesized with an impressive yield of 87% from farnesylacetic acid and geraniol in 1,1,1-trichloroethane at 25 °C. This method emphasizes the efficiency and environmental benefits of using biocatalysts in organic synthesis.
Conventional Organic Synthesis: Another method involves stirring and mixing triethyl orthoacetate with specific reactants under reduced pressure conditions. This approach allows for the controlled synthesis of gefarnate while minimizing by-products.
Key Parameters
Temperature: Typically around 25 °C for enzymatic reactions.
Solvent: 1,1,1-trichloroethane or other organic solvents depending on the method.
Yield: Up to 87% in optimized conditions.
Molecular Structure Analysis
Gefarnate's molecular structure can be described as follows:
Molecular Geometry: The compound features a complex arrangement typical of terpenoids, characterized by multiple double bonds and a long carbon chain.
Functional Groups: It contains ester functional groups derived from the reaction between carboxylic acids and alcohols.
Structural Data: Molecular docking studies have provided insights into the electronic properties and spatial configuration, revealing significant interactions that may influence its biological activity.
Structural Characteristics
Carbon Backbone: Comprised of 27 carbon atoms arranged in a branched structure.
Oxygen Atoms: Two oxygen atoms present in the ester group contribute to its reactivity.
Chemical Reactions Analysis
Gefarnate participates in several chemical reactions relevant to its pharmacological effects:
Esterification Reactions: The formation of gefarnate itself is an esterification process where farnesylacetic acid reacts with geraniol.
Biological Interactions: In biological systems, gefarnate promotes mucin secretion through interaction with conjunctival tissues, enhancing ocular surface lubrication and protection against dryness.
Reaction Conditions
Typical conditions involve mild temperatures and neutral pH environments to preserve biological activity.
Mechanism of Action
Gefarnate's mechanism primarily revolves around its ability to enhance mucin-like glycoprotein secretion in conjunctival tissues. This process is crucial for:
Protecting Ocular Surface: By increasing mucin secretion, gefarnate reinforces the tear film stability on the ocular surface.
Reducing Corneal Damage: Studies indicate that gefarnate application leads to significant reductions in corneal permeability and staining scores in dry eye models, suggesting effective protection against epithelial damage.
Mechanistic Insights
Dose-dependent Effects: The stimulation of mucin secretion is observed to be dose-dependent, indicating that higher concentrations yield greater protective effects.
Physical and Chemical Properties Analysis
Gefarnate exhibits several notable physical and chemical properties:
Appearance: Typically presented as a colorless or pale yellow liquid.
Solubility: Soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant Data
Melting Point: Not explicitly defined but generally exhibits liquid characteristics at room temperature.
Boiling Point: Specific boiling point data may vary based on purity and formulation.
Applications
Gefarnate has several important applications in scientific research and clinical practice:
Ophthalmology: Its primary application is in treating dry eye syndrome by enhancing mucin secretion and improving tear film stability.
Research Tool: Used in studies investigating mucosal healing processes and ocular surface biology.
Potential Anti-ulcer Agent: Emerging studies suggest it may have broader gastrointestinal protective roles beyond ocular applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ganaxolone is a corticosteroid hormone. Ganaxolone is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance. Ganaxolone is the 3β-methylated synthetic analog of [allopregnanolone], a metabolite of [progesterone]. Ganaxolone belongs to a class of compounds referred to as neurosteroids. Endogenous neurosteroids, which comprise certain metabolites of progesterone and deoxycorticosterone, bind potently and specifically to GABAA receptors to enhance their inhibitory effects, and are thus known to have anxiolytic, analgesic, anticonvulsant, sedative, hypnotic, and anesthetic properties. Ganaxolone, similar to its endogenous counterparts, is a positive allosteric modulator of GABAA receptors. It was approved under the brand name ZTALMY by the US FDA in March 2022 for the treatment of seizures associated with CDKL5 deficiency disorder (CDD), becoming the first FDA-approved treatment indicated specifically for CDD. In July 2023, ganaxolone was also approved under the same brand name and for the same indication by the EMA. Ganaxolone is a Neuroactive Steroid Gamma-Aminobutyric Acid A Receptor Positive Modulator. The mechanism of action of ganaxolone is as a GABA A Receptor Positive Modulator. Ganaxolone is an orally bioavailable synthetic analog of the neuroactive steroid allopregnanolone and positive allosteric modulator of the gamma-aminobutyric acid (GABA)-A receptor, with anxiolytic, sedative, antidepressant and anticonvulsant activities. Upon oral administration, ganaxolone specifically targets and binds to the allosteric sites of the synaptic and extrasynaptic GABA-A receptor-chloride ionophore complex in the central nervous system (CNS). This leads to an increase in the opening of chloride channels, membrane hyperpolarization, increases the inhibitory effect of GABA on the CNS, and inhibits neurotransmission. This blocks seizure propagation and elevates seizure thresholds.
6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is a natural product found in Ganoderma lucidum and Ganoderma applanatum with data available.
Ganoderenic acid D is a triterpenoid. 6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is a natural product found in Ganoderma lucidum and Ganoderma applanatum with data available.
Ganciclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults who are immunocompromised, including individuals with AIDS. Ganciclovir is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases. CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV.
Ganciclovir Sodium is the sodium salt form of ganciclovir, a synthetic, antiviral, purine nucleoside analog with antiviral activity, especially against cytomegalovirus (CMV). Ganciclovir sodium is a prodrug that is phosphorylated and subsequently converted into its triphosphate form, the active metabolite ganciclovir-5-triphosphate (ganciclovir-TP), in the infected cells by cellular kinases. Ganciclovir-TP competes as a substrate with nucleotide triphosphates for viral DNA polymerase. Once it gets incorporated into DNA strand, it prevents further polymerization of DNA, thereby interfering with viral DNA replication. Ganciclovir Sodium can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements. An ACYCLOVIR analog that is a potent inhibitor of the Herpesvirus family including cytomegalovirus. Ganciclovir is used to treat complications from AIDS-associated cytomegalovirus infections.
Ganodermanondiol is a triterpenoid. (5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one is a natural product found in Ganoderma lucidum with data available.